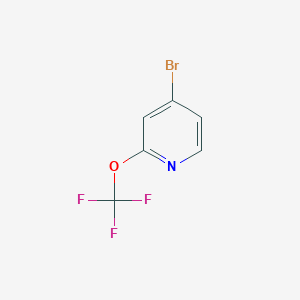

4-Bromo-2-(trifluoromethoxy)pyridine, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

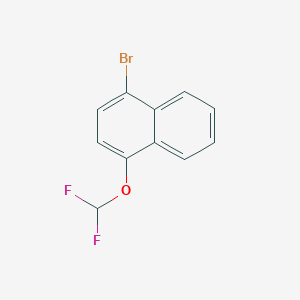

4-Bromo-2-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H3BrF3NO. It is a pale-yellow to yellow-brown liquid .

Synthesis Analysis

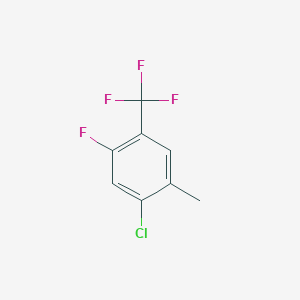

The synthesis of 4-Bromo-2-(trifluoromethoxy)pyridine involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide . This process provides the corresponding nicotinic acid .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(trifluoromethoxy)pyridine is represented by the InChI code: 1S/C6H3BrF3NO/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H . The molecular weight of this compound is 242 .Physical And Chemical Properties Analysis

4-Bromo-2-(trifluoromethoxy)pyridine has a molecular weight of 242 . It is a pale-yellow to yellow-brown liquid . The compound has a refractive index of n20/D 1.478 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

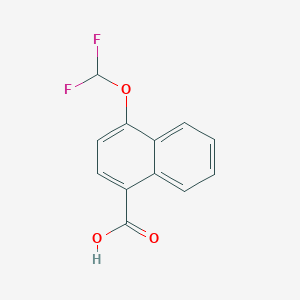

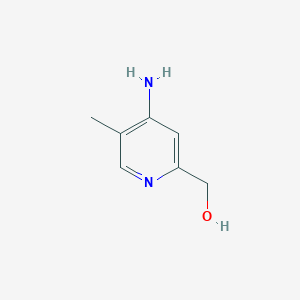

Synthesis and Applications in Life Sciences : 4-Bromo-2-(trifluoromethoxy)pyridine has been synthesized efficiently on a large scale. Its regioselective functionalization through organometallic methods has led to its use as an important building block in life sciences-oriented research. This compound's structural properties have also been analyzed through X-ray crystallography and in silico studies (Manteau et al., 2010).

Synthesis of Herbicide Intermediates : 4-Bromo-2-(trifluoromethoxy)pyridine is a key intermediate in synthesizing trifloxysulfuron, an effective herbicide. The synthesis process from nicotinamide has been optimized for yield efficiency (Zuo Hang-dong, 2010).

Chemical and Biological Properties

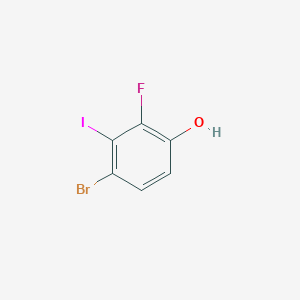

Trifluoromethoxylation and Nucleophilic Properties : An isolable pyridinium trifluoromethoxide salt derived from 4-dimethylaminopyridine and 2,4-dinitro(trifluoromethoxy)benzene has been used effectively for SN2 reactions in forming trifluoromethyl ethers, demonstrating the compound's role in nucleophilic trifluoromethoxylation (Duran-Camacho et al., 2021).

Spectroscopic Characterization and Antimicrobial Activities : 4-Bromo-2-(trifluoromethoxy)pyridine has been characterized spectroscopically (FT-IR and NMR) and its structure optimized using density functional theory. Its antimicrobial activities were tested, showing potential biomedical applications (Vural & Kara, 2017).

Catalysis and Reaction Studies

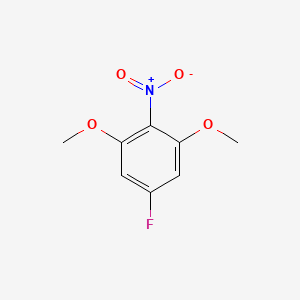

Role in Electrocatalysis : The compound has been used in Fe(III)-meso-tetra(pyridyl)porphyrins, acting as electrocatalysts for dioxygen reduction in aqueous acidic solution. Its 2-pyridyl derivatives were more selective for the desired 4-electron reduction than 4-pyridyl complexes (Matson et al., 2012).

Synthesis of Novel Derivatives via Suzuki Cross-Coupling : It has been used in the synthesis of novel pyridine-based derivatives, indicating its utility in creating complex organic molecules and potential applications in biological activities (Ahmad et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this context, the compound can be considered to target the organoboron reagents used in the reaction .

Mode of Action

In the context of the suzuki–miyaura cross-coupling reaction, the compound likely participates in the transmetalation step . This is a process where formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

Given its use in the suzuki–miyaura cross-coupling reaction, it can be inferred that the compound plays a role in the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.

Result of Action

As a component in the suzuki–miyaura cross-coupling reaction, the compound contributes to the formation of carbon–carbon bonds , which are crucial in the synthesis of a wide range of organic compounds.

Propriétés

IUPAC Name |

4-bromo-2-(trifluoromethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPVNEACVAXOKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.